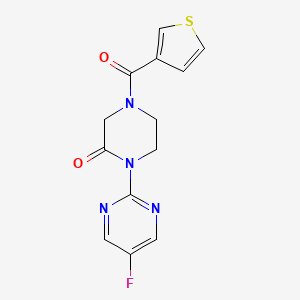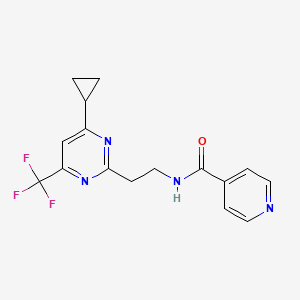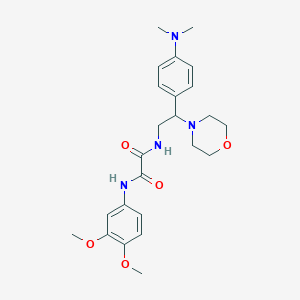![molecular formula C12H25N3O3S B2679643 N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide CAS No. 2097903-75-6](/img/structure/B2679643.png)
N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide, commonly known as DMSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Multifunctional Antioxidants for Age-Related Diseases
N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide and its analogues have shown potential as multifunctional antioxidants for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit properties of free radical scavengers and metal ion chelators, offering protection against cell viability decreases and glutathione level reductions induced by oxidative stress. This suggests their utility in preventive treatments for these conditions (Jin, Randazzo, Zhang, & Kador, 2010).
Synthesis and Biological Activity
Studies on the synthesis and potential biological activities of this compound derivatives highlight their diverse applications. For instance, derivatives have been explored for their antibacterial properties, demonstrating significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. This underscores the potential of these compounds in developing new antibacterial agents (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).
Enhanced Water Treatment Technologies
Innovative applications in water treatment technologies have been explored, utilizing derivatives for the removal of arsenic from water through forward osmosis (FO). A pH-responsive, charge-switchable piperazine derivative demonstrated exceptional water transfer rates and arsenic removal efficiency, showcasing its potential as a draw solute in FO processes. This development could significantly impact water purification methods, offering a more efficient and sustainable approach to removing toxic substances from water sources (Wu, Liu, Chen, Zhang, & Ge, 2019).
Advanced Material Synthesis
The versatility of this compound extends into material science, where its derivatives have been used in synthesizing novel polymeric materials. These materials exhibit unique properties, such as enhanced solubility, thermal stability, and potentially novel applications in electronics, optics, and as components in advanced composite materials. This highlights the compound's role in enabling the development of high-performance materials with specialized applications (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(propylsulfonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-4-9-19(17,18)13-10-11-5-7-15(8-6-11)12(16)14(2)3/h11,13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBRXJWDRUCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)
![2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide](/img/structure/B2679561.png)
![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)
![Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2679573.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2679576.png)

![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)

![2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide](/img/structure/B2679583.png)